molecular formula C29H22FN3O2S2 B15078459 (5Z)-3-Allyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Allyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15078459
M. Wt: 527.6 g/mol
InChI Key: YFPCZQFMPILWTR-ONUIUJJFSA-N
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Description

(5Z)-3-Allyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and a fluorobenzyl group.

Preparation Methods

The synthesis of (5Z)-3-Allyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one involves multiple steps. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the introduction of the pyrazole moiety and the fluorobenzyl group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

Scientific Research Applications

(5Z)-3-Allyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, (5Z)-3-Allyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique structural features and potential applications. Similar compounds include:

This compound’s unique combination of functional groups and structural elements makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C29H22FN3O2S2

Molecular Weight

527.6 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H22FN3O2S2/c1-2-16-32-28(34)26(37-29(32)36)17-22-18-33(23-9-4-3-5-10-23)31-27(22)20-12-14-24(15-13-20)35-19-21-8-6-7-11-25(21)30/h2-15,17-18H,1,16,19H2/b26-17-

InChI Key

YFPCZQFMPILWTR-ONUIUJJFSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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